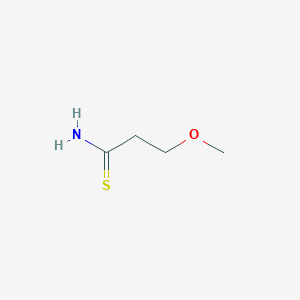

3-methoxypropanethioamide

Description

3-Methoxypropanethioamide is a thioamide derivative characterized by a propane backbone substituted with a methoxy (-OCH₃) group and a thioamide (-C(S)NH₂) functional group. Thioamides, in general, exhibit unique electronic and steric properties due to the sulfur atom’s polarizability, which influences their reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-methoxypropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-6-3-2-4(5)7/h2-3H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGNZQROJVNACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016740-19-4 | |

| Record name | 3-methoxypropanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxypropanethioamide typically involves the reaction of 3-methoxypropanal with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is carried out under anhydrous conditions and often requires heating to facilitate the formation of the thioamide group. The general reaction scheme is as follows:

3-methoxypropanal+Thionating agent→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-methoxypropanethioamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioamides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anticancer Properties

Recent studies have highlighted the potential of 3-methoxypropanethioamide derivatives in combating oxidative stress and cancer cell proliferation. For instance, derivatives of 3-methoxyphenylamino propanehydrazide have shown significant antioxidant activity, outperforming ascorbic acid in radical scavenging assays. These compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, demonstrating higher cytotoxicity against U-87 cells, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism involves the inhibition of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer. The ability of these compounds to scavenge free radicals indicates their potential therapeutic applications in oxidative stress-related diseases .

Analytical Chemistry

Forensic Applications

this compound is utilized as a reference standard in forensic toxicology. Its analytical characterization is crucial for identifying substances in biological samples during intoxication cases. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution accurate-mass (LC-HRAM) mass spectrometry are employed to detect this compound and its metabolites in biological fluids .

Research Chemicals

As a research chemical, this compound serves as a model compound for studying the pharmacological effects of similar substances. Its structural characteristics allow for the exploration of receptor binding affinities and metabolic pathways, contributing to a better understanding of its effects and potential risks associated with its use .

Materials Science

Nanoparticle Synthesis

The compound has applications in materials science, particularly in the synthesis of gold nanoparticles. The affinity of sulfur ligands for gold allows for the creation of hydrophilic nanoparticles that can be utilized in drug delivery systems and other biomedical applications . This property enhances the biocompatibility and stability of nanoparticles, making them suitable for various therapeutic applications.

Data Summary Table

Case Study 1: Antioxidant Activity Evaluation

In a recent study evaluating various derivatives of 3-methoxyphenylamino propanehydrazide, researchers conducted MTT assays on different cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced antioxidant activity and cytotoxic effects against cancer cells, paving the way for future drug development strategies targeting oxidative stress .

Case Study 2: Forensic Analysis of Intoxication Cases

A forensic investigation involving intoxicated individuals revealed the presence of this compound in seized substances. Analytical techniques confirmed its identification alongside metabolites, emphasizing the importance of this compound in forensic toxicology and public health safety measures .

Mechanism of Action

The mechanism of action of 3-methoxypropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. Additionally, the methoxy group may enhance the compound’s solubility and facilitate its transport within biological systems .

Biological Activity

3-Methoxypropanethioamide is a thioamide compound with significant biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a thioamide functional group. Its chemical formula is . The thioamide group is crucial for its biological activity, as it can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

Thioamides, including this compound, have been shown to exhibit various biological activities. Some key mechanisms include:

- Antibacterial Activity : Thioamides can inhibit bacterial growth by interfering with essential bacterial enzymes. For instance, closthioamide, a related compound, inhibits the ATPase activity of DNA gyrase and topoisomerase IV, which are critical for DNA replication in bacteria .

- Antioxidant Properties : Compounds with thioamide groups often exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Thioamides can act as inhibitors of specific enzymes, such as urease, which is important in the treatment of conditions like peptic ulcers caused by Helicobacter pylori .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of thioamides. A notable finding is that thioamide-containing peptides can serve as effective antibacterial agents. For example, closthioamide was found to be a selective inhibitor of certain bacterial strains, demonstrating the importance of thioamide moieties in its biological activity .

Cytotoxic Effects

Research into related compounds has shown that some thioamide derivatives exhibit cytotoxic effects against various tumor cell lines. The cytotoxicity appears to be selective, affecting cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

-

Closthioamide as an Antibiotic :

- Objective : To evaluate the efficacy of closthioamide against antibiotic-resistant bacterial strains.

- Findings : Closthioamide demonstrated significant antibacterial activity against strains resistant to conventional antibiotics. It inhibited DNA gyrase and topoisomerase IV effectively.

- : This study suggests potential for developing new antibiotics based on thioamide structures .

-

Thioamides in Cancer Treatment :

- Objective : To assess the cytotoxic effects of various thioamide derivatives on human tumor cell lines.

- Findings : Some derivatives displayed substantial cytotoxicity against specific cancer cell lines without affecting normal cells.

- : Thioamides could be further explored for their potential in targeted cancer therapies due to their selective cytotoxicity .

Data Table

Comparison with Similar Compounds

3-[Isopropyl(methyl)amino]propanethioamide

- Molecular Formula : C₇H₁₆N₂S | MW : 160.28

- Key Differences: Replaces the methoxy group with an isopropyl-methylamino substituent. The thioamide group remains, but the bulky isopropyl group may reduce solubility compared to the methoxy analog. This compound’s applications likely diverge due to steric hindrance affecting molecular interactions.

Methyl 3-Amino-3-(3-methoxyphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃ | MW: 245.70

- Key Differences : Features a methoxyphenyl group and an ester (-COOCH₃) instead of a thioamide. The hydrochloride salt enhances water solubility, whereas the thioamide’s sulfur may confer stronger hydrogen-bonding capacity.

3-(2'-Methoxy)-Ethoxypropylamine

- Molecular Formula: C₆H₁₅NO₂ | MW: 133.19 (estimated)

- Key Differences: Contains an ethoxy-methoxy chain and a primary amine (-NH₂).

Physicochemical Properties

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.